4-Methanesulfonamido-isatoic anhydride

Description

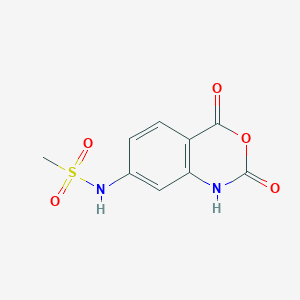

4-Methanesulfonamido-isatoic anhydride is a structurally modified derivative of isatoic anhydride (1H-2,1-benzoxazine-2,4(3H)-dione), where a methanesulfonamido (-SO₂NHCH₃) group is introduced at the 4-position of the aromatic ring. The compound is synthesized via a Friedel-Crafts acylation reaction, where N-phenyl-methanesulfonamide reacts with succinic anhydride or methyl succinic anhydride in the presence of aluminum chloride (AlCl₃) as a catalyst . The product, 4-(4-methanesulfonamidophenyl)-4-oxobutyric acid, serves as a precursor for further functionalization, particularly in pharmaceutical research targeting anti-inflammatory or enzyme-inhibitory activities.

Properties

IUPAC Name |

N-(2,4-dioxo-1H-3,1-benzoxazin-7-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5S/c1-17(14,15)11-5-2-3-6-7(4-5)10-9(13)16-8(6)12/h2-4,11H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYKWZUMFVCLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonamido-isatoic anhydride typically involves the reaction of anthranilic acid derivatives with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the anhydride ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of phosgene or triphosgene as a carbonyl source . These methods are efficient but require careful handling due to the toxicity of phosgene. Alternatively, catalytic carbonylation of substituted anilines with carbon monoxide can be employed to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonamido-isatoic anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the anhydride to its corresponding amide.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amide derivatives.

Substitution: Various substituted isatoic anhydride derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing nitrogen-containing heterocyclic compounds. It is particularly useful in creating derivatives such as N-substituted 4-hydroxyquinolinones and quinazolinones, which are essential in medicinal chemistry .

- Reactivity : The methanesulfonamide group allows for strong hydrogen bonding interactions, enhancing reactivity in various chemical reactions.

Biology

- Biological Assays : 4-Methanesulfonamido-isatoic anhydride is employed as a probe in biological assays to study enzyme inhibitors. Its unique structure facilitates interactions with biological molecules, influencing their activity .

- Anti-inflammatory Properties : Research indicates that this compound exhibits potential anti-inflammatory effects, suggesting its use in therapeutic applications .

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, leveraging its unique chemical properties to create various industrial products .

Case Study 1: Synthesis of Antimicrobial Agents

In a study focusing on the synthesis of novel sulphonamide compounds, derivatives of this compound were evaluated for their antimicrobial properties against various pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated significant antimicrobial activity, showcasing the compound's potential in drug development .

Case Study 2: Enzyme Inhibition Studies

Another study investigated the use of this compound as a probe for enzyme inhibition. The compound was shown to effectively inhibit specific enzymes involved in inflammatory pathways, indicating its potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Methanesulfonamido-isatoic anhydride involves its interaction with specific molecular targets. The methanesulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The anhydride ring can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, synthetic utility, and biological activity of 4-methanesulfonamido-isatoic anhydride are best understood in comparison with structurally related anhydrides and sulfonamide derivatives. Below is a detailed analysis:

Structural and Electronic Features

Research Findings and Data Tables

Table 1: Comparative Reactivity of Anhydrides

Table 2: Antifungal Activity of Maleic Anhydride Derivatives

| Compound | EC₅₀ (mM) | MIC (mM) | Mechanism |

|---|---|---|---|

| 2,3-Dimethylmaleic anhydride | 0.31 | 1.11 | Hyphal growth inhibition |

| Diphenylmaleic anhydride | 0.15 | 0.56 | Membrane disruption |

| Dimethyl maleate | 3.99 | 9.58 | Moderate antifungal activity |

| This compound | N/A | N/A | Under investigation |

Critical Analysis of Contrasting Evidence

- Catalytic Systems: While Ph₃P is essential for maleic anhydride-thiol reactions , this compound relies on Fe₃O₄ nanoparticles for multicomponent couplings .

- Substituent Effects : Electron-withdrawing groups on maleic anhydride enhance antifungal activity , whereas the sulfonamido group in this compound may prioritize enzyme inhibition over antifungal action.

Biological Activity

4-Methanesulfonamido-isatoic anhydride is a compound derived from isatoic anhydride, known for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methanesulfonamide group attached to the isatoic anhydride backbone. Its molecular formula is , with a molecular weight of approximately 239.25 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anti-Inflammatory Properties

Recent studies highlight the anti-inflammatory potential of derivatives of isatoic anhydride, including this compound. A significant study demonstrated that phenylbenzohydrazides synthesized from isatoic anhydride exhibited notable anti-inflammatory effects in pre-clinical models. Specifically, compounds similar to this compound were shown to reduce cell migration induced by carrageenan and inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α .

The following table summarizes the anti-inflammatory effects observed in various studies:

| Compound | Cytokine Inhibition | Cell Migration Reduction | Toxicity (in vivo) |

|---|---|---|---|

| INL-11 (similar derivative) | IL-6, IL-1β, TNF-α | Significant | None at 100 µmol/kg |

| 4-Methanesulfonamido derivative | TBD | TBD | TBD |

The mechanism by which these compounds exert their anti-inflammatory effects appears to involve the inhibition of inducible nitric oxide synthase (iNOS) activity and the reduction of nitric oxide (NO) production in macrophages . This suggests that this compound may modulate inflammatory responses through similar pathways.

Synthesis Methods

The synthesis of this compound typically involves the reaction of isatoic anhydride with methanesulfonamide under controlled conditions. A recent study reported efficient methods for synthesizing substituted amides from isatoic anhydride through acid-catalyzed processes .

Synthesis Procedure:

- Reagents : Isatoic anhydride (408 mg), N-(3-Aminophenyl)methanesulfonamide (466 mg).

- Method : Combine reagents in a suitable solvent and heat under reflux.

- Purification : Recrystallization from chloroform yields the desired product.

Case Studies and Research Findings

Several case studies have focused on the biological activity of isatoic anhydride derivatives:

- Anti-Inflammatory Effects : A study demonstrated that INL-11, a derivative of isatoic anhydride, significantly inhibited cell migration and cytokine production in vitro and in vivo models .

- Toxicity Assessment : In vivo toxicity studies indicated that many derivatives do not exhibit adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methanesulfonamido-isatoic anhydride, and what analytical techniques confirm its structure?

- Methodological Answer : The synthesis typically involves introducing the methanesulfonamido group to isatoic anhydride via nucleophilic substitution or coupling reactions. For analogous N-functionalization of isatoic anhydride, sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common bases, but these may lead to byproducts. A novel approach using diisopropylamine and tetrabutylammonium bromide (TBAB) at 30°C achieves >88% yield in 2 hours without byproducts . Characterization relies on ¹H/¹³C NMR for structural confirmation, FT-IR for functional group analysis, and HPLC for purity assessment .

Q. How does solvent choice impact the synthesis of isatoic anhydride derivatives?

- Methodological Answer : Solvent polarity and boiling point critically influence reaction efficiency. For example, dichloromethane (DCM) is preferred in N-acylation reactions due to its low boiling point and compatibility with carboxylic acids, yielding >90% product under optimized conditions. Solvent-free systems, as demonstrated in quinazolinone synthesis, reduce purification steps and improve atom economy .

Q. What are the key challenges in achieving regioselective N-substitution on isatoic anhydride?

- Methodological Answer : Competing O-substitution and ring-opening side reactions are major challenges. Using bulky bases (e.g., diisopropylamine) or phase-transfer catalysts (e.g., TBAB) suppresses O-alkylation and stabilizes intermediates. Controlled temperature (25–30°C) and anhydrous conditions further enhance regioselectivity .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during methanesulfonamido group introduction to isatoic anhydride?

- Methodological Answer : Byproducts often arise from over-sulfonation or hydrolysis. Strategies include:

- Using 2,2,2-trifluoroacetic anhydride as an activating agent to stabilize reactive intermediates .

- Employing slow reagent addition to control exothermic reactions.

- Conducting reactions under inert atmosphere (N₂/Ar) to prevent moisture-induced degradation .

Q. What mechanistic insights explain mixed anhydride intermediate formation in sulfonamido-functionalized isatoic anhydride synthesis?

- Methodological Answer : The reaction proceeds via a mixed anhydride intermediate formed between methanesulfonic acid and isatoic anhydride. This intermediate undergoes nucleophilic attack by the sulfonamide group, followed by cyclization to form the final product. Computational studies (DFT) and in situ FT-IR monitoring validate this pathway .

Q. How do solvent-free conditions affect reaction kinetics and yield in this compound synthesis?

- Methodological Answer : Solvent-free systems reduce activation energy by concentrating reactants, accelerating reaction rates. For example, solvent-free synthesis of quinazolinones from isatoic anhydride achieves 75–85% yield in 3–5 hours at 80°C. Kinetic studies show a second-order dependence on reactant concentration under these conditions .

Q. What strategies resolve contradictions in reported yields for N-substituted isatoic anhydride derivatives?

- Methodological Answer : Discrepancies arise from variations in base strength, solvent purity, and moisture control. Systematic optimization using Design of Experiments (DoE) identifies critical factors:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.